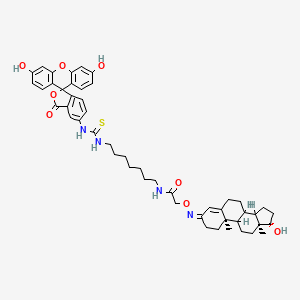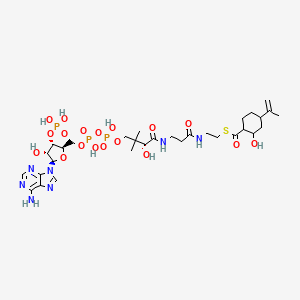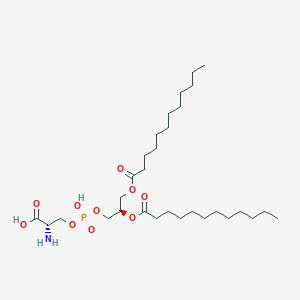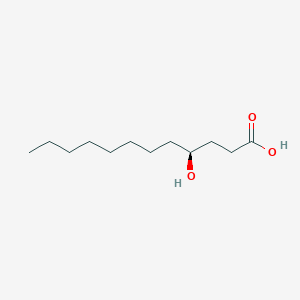
Quinocitrinine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinocitrinine B is a natural product found in Penicillium citrinum with data available.
Scientific Research Applications
Antibiotic Activity and Respiratory Activation
Quinocitrinine B, derived from the fungus Penicillium citrinum, shows significant biological activity. Research by Arinbasarova et al. (2007) revealed that quinocitrinine B activates the respiration of both yeasts (Yarrowia lipolytica) and bacteria (Arthrobacter globiformis). This compound exerts an uncoupling effect on oxidative phosphorylation in yeast mitochondria, activating respiration, reducing respiratory control, and decreasing the ADP/O ratio. In bacteria, quinocitrinine B decreases the membrane potential, which might contribute to its antibiotic properties (Arinbasarova, Medentsev, & Kozlovskii, 2007).
Synthesis and Structural Analysis
The total synthesis of quinocitrinines A and B has been accomplished, as shown by Machtey et al. (2011). This research highlights the significance of microwave energy in efficiently generating heterocycles, crucial for the synthesis of these compounds. Their studies also indicate a need for further structural elucidation, as synthetic compounds showed a lack of biological activity compared to natural quinocitrinines (Machtey, Gottlieb, & Byk, 2011).
Ergot Alkaloids and Quinocitrinine Production
Kozlovsky et al. (2005) explored the synthesis of quinocitrinines and ergot alkaloids by Penicillium citrinum. The study demonstrated that most of these secondary metabolites are secreted into the medium during the culture's growth phase, with a portion being reabsorbed by the producer cells. The addition of zinc ions stimulated both primary and secondary metabolic processes, including the synthesis of clavine alkaloids and quinocitrinines (Kozlovsky, Zhelifonova, & Antipova, 2005).
properties
Product Name |
Quinocitrinine B |
|---|---|
Molecular Formula |
C16H19N2O2+ |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-6-hydroxy-4-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-4-ium-1-one |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)14-15-12(16(20)17-14)7-10-5-6-11(19)8-13(10)18(15)3/h5-9,14H,4H2,1-3H3,(H,17,20)/p+1/t9-,14+/m0/s1 |
InChI Key |
GTNBOKIWQUJZFH-LKFCYVNXSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1 |
Canonical SMILES |
CCC(C)C1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1 |
synonyms |
quinocitrinine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-S-[5-(methylsulfinyl)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244041.png)
![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)



![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)

![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)


